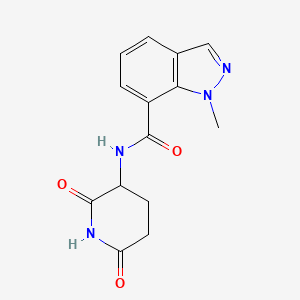
N-(2,6-dioxo-3-piperidinyl)-1-methyl-1H-Indazole-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dioxopiperidin-3-yl)-1-methyl-1H-indazole-7-carboxamide is a compound of significant interest in the field of medicinal chemistry. This compound is known for its potential applications in various therapeutic areas, particularly in cancer treatment and immunomodulation. Its structure comprises a piperidine ring, an indazole moiety, and a carboxamide group, which contribute to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dioxopiperidin-3-yl)-1-methyl-1H-indazole-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of N-(3-aminophthaloyl)-isoglutamine with 1,1’-carbonyldiimidazole (CDI) in solvents such as acetonitrile, N-methyl pyrrolidinone, or tetrahydrofuran . This reaction forms the piperidine ring and introduces the indazole moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of continuous flow chemistry to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-dioxopiperidin-3-yl)-1-methyl-1H-indazole-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Aplicaciones Científicas De Investigación
N-(2,6-dioxopiperidin-3-yl)-1-methyl-1H-indazole-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a tool for studying cellular processes and protein interactions.
Medicine: It has potential therapeutic applications, particularly in cancer treatment and immunomodulation
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mecanismo De Acción
The mechanism of action of N-(2,6-dioxopiperidin-3-yl)-1-methyl-1H-indazole-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anti-cancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Pomalidomide: Known for its immunomodulatory and anti-cancer properties.
Thalidomide: An older compound with similar structural features and biological activities.
Uniqueness
N-(2,6-dioxopiperidin-3-yl)-1-methyl-1H-indazole-7-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to modulate multiple molecular targets makes it a versatile compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C14H14N4O3 |
|---|---|
Peso molecular |
286.29 g/mol |
Nombre IUPAC |
N-(2,6-dioxopiperidin-3-yl)-1-methylindazole-7-carboxamide |
InChI |
InChI=1S/C14H14N4O3/c1-18-12-8(7-15-18)3-2-4-9(12)13(20)16-10-5-6-11(19)17-14(10)21/h2-4,7,10H,5-6H2,1H3,(H,16,20)(H,17,19,21) |
Clave InChI |
AXSWCOMOOZMPQE-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CC=C2C(=O)NC3CCC(=O)NC3=O)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


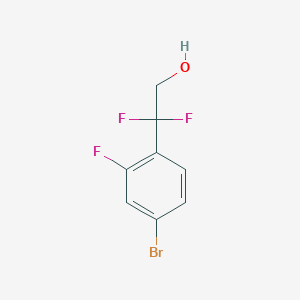
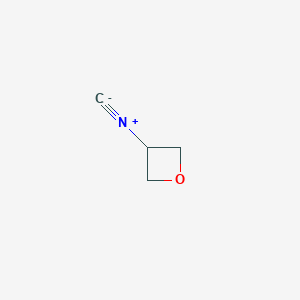
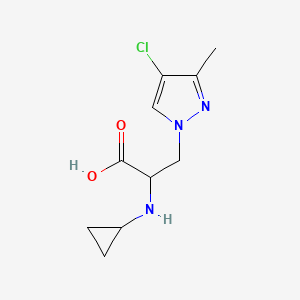

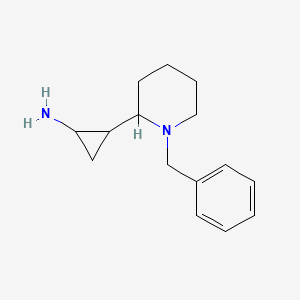


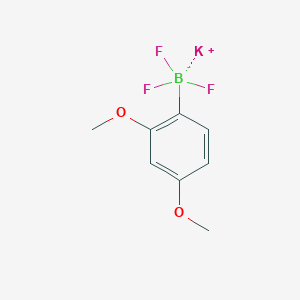
![Methyl 2-[(4-methylbenzenesulfonyl)oxy]benzoate](/img/structure/B13553861.png)
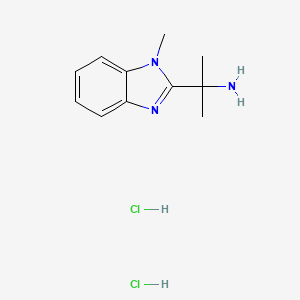

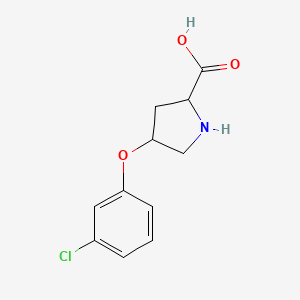
![2-[5-Bromo-2-(methylsulfanyl)phenyl]aceticacid](/img/structure/B13553891.png)
![{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B13553893.png)
